3-Fluoropyrrolidine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropyrrolidine 2,2,2-trifluoroacetate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a valuable compound in medicinal chemistry, agrochemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrrolidine 2,2,2-trifluoroacetate typically involves the fluorination of pyrrolidine derivatives. One common method includes the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization . Another approach involves the use of electrophilic fluorinating reagents such as N-fluorodibenzenesulfonimide (NFSI) to convert γ-lactams into the corresponding α-fluorinated derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoropyrrolidine 2,2,2-trifluoroacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Fluoropyrrolidine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Fluoropyrrolidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyrrolidine hydrochloride: Another fluorinated pyrrolidine derivative with similar applications in medicinal chemistry.
3-Fluoroazetidine: A structurally related compound used in the synthesis of bioactive molecules.
Uniqueness
3-Fluoropyrrolidine 2,2,2-trifluoroacetate stands out due to its trifluoroacetate moiety, which imparts unique physicochemical properties. This makes it more versatile in various chemical reactions and enhances its potential in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C6H9F4NO2 |
---|---|
Molekulargewicht |
203.13 g/mol |
IUPAC-Name |
3-fluoropyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8FN.C2HF3O2/c5-4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) |
InChI-Schlüssel |
VTYLZCONABUKGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.